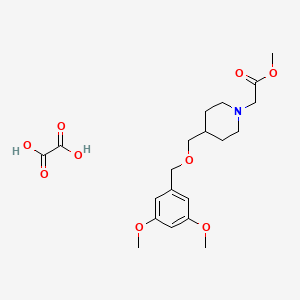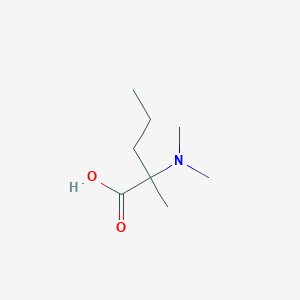
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide, also known as PEP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Novel Inhibitors and Ligands Development
Compounds structurally related to 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide have been explored for their potential as novel inhibitors or ligands targeting specific proteins or receptors. For instance, derivatives of pyrimidines have been investigated for their binding affinity towards various receptors and enzymes, indicating their utility in developing new therapeutic agents or biological tools. Such research underscores the versatility of pyrimidine derivatives in medicinal chemistry, offering a pathway for the design of drugs with enhanced efficacy and selectivity (Latli et al., 2015; Altenbach et al., 2008).
Antiviral and Antimicrobial Agents
Research has also delved into the antiviral and antimicrobial potentials of pyrimidine derivatives. Specific substitutions on the pyrimidine core have been shown to inhibit the replication of various viruses, including herpes simplex and HIV, highlighting their potential application in treating viral infections. Moreover, these compounds have been evaluated against a range of microbial strains, showing promising antibacterial and antifungal activities. This aspect of research opens avenues for the development of new antimicrobial agents to combat resistant strains (Holý et al., 2002).
Chemical Synthesis and Material Science
The structural features of this compound make it a valuable precursor or intermediary in the synthesis of complex organic molecules. Research has focused on the synthesis of novel compounds and materials through the modification of pyrimidine derivatives, indicating their role in advancing material science and chemical synthesis methodologies. These studies contribute to the development of new materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Guo Lei-ming, 2012; Schubert & Eschbaumer, 1999).
properties
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-6-15-11-17(22)20(13-19-15)12-16(21)18-10-9-14-7-4-3-5-8-14/h3-5,7-8,11,13H,2,6,9-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXFZBTTQPMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)




![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)



![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)

![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)